molecular formula C5H6N2O B107350 5-(Hydroxymethyl)pyrimidine CAS No. 25193-95-7

5-(Hydroxymethyl)pyrimidine

Cat. No. B107350
CAS RN: 25193-95-7
M. Wt: 110.11 g/mol
InChI Key: TYRDEZUMAVRTEO-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)pyrimidine is a versatile chemical scaffold that is found in various bioactive compounds and serves as a core structure in certain non-typical nitrogen bases in DNA. It has been the subject of numerous studies due to its wide array of bioactivities, making it a potent unit for new drug research .

Synthesis Analysis

The synthesis of 5-(Hydroxymethyl)pyrimidine derivatives has been achieved through various methods. For instance, 5-substituted-2,4-diaminopyrimidines have been prepared by C5-alkylation or cyclization to form the pyrimidine ring, followed by further functionalization . Novel 5-(hydroxyalkyl)pyrimidines have been synthesized by introducing a penciclovir-like side chain at the C-5 position, resulting in a mixture of N-alkylated and O-alkylated regioisomers . Additionally, a one-step synthesis approach has been developed for 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines through a three-component condensation process .

Molecular Structure Analysis

The molecular structure of 5-(Hydroxymethyl)pyrimidine derivatives has been characterized using various spectroscopic techniques such as NMR, IR, and X-ray crystallography. For example, the structure of 5-(2-haloethyl)pyrimidine derivatives has been elucidated, revealing hydrogen-bonded chains in the crystal structure . Similarly, the crystal structures of 5-pyrimidylboronic acid derivatives have been reported, showing the orientation of hydroxyl groups and the absence of a centrosymmetric hydrogen-bonded dimer .

Chemical Reactions Analysis

5-(Hydroxymethyl)pyrimidine and its derivatives undergo a range of chemical reactions. They have been used in Suzuki cross-coupling reactions to yield various heteroarylpyrimidines . The Mitsunobu reaction has been employed to synthesize arylaminomethyl derivatives of 5-(hydroxymethyl)pyrimidines . Furthermore, reactions with elemental halogens have been used to produce 5-halogen-substituted derivatives with antiviral activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(Hydroxymethyl)pyrimidine derivatives have been extensively studied. Spectroscopic investigations, including FT-IR, FT-RAMAN, NMR, and UV-Vis, have been conducted to understand the molecular geometry, vibrational wavenumbers, and electronic properties . Computational analysis and molecular docking studies have been performed to predict binding orientations and affinities for potential biological targets . The influence of terminal hydroxymethyl groups on metal coordination in Cu(II) complexes has also been explored, demonstrating the role of these groups in self-assembly and hydrogen bonding .

Relevant Case Studies

Several case studies have highlighted the biological significance of 5-(Hydroxymethyl)pyrimidine derivatives. For instance, certain derivatives have shown marked inhibition of retrovirus replication in cell culture, with some exhibiting antiretroviral activity comparable to reference drugs . Cytotoxic properties against various cell lines have been evaluated, with findings suggesting that derivatives with aliphatic amino groups are generally less toxic to normal cells . Additionally, some compounds have demonstrated antibacterial and antifungal activities, further underscoring their potential as therapeutic agents .

Scientific Research Applications

Synthesis and Derivative Production

  • 5-(Hydroxymethyl)pyrimidine derivatives play a significant role in biological and pharmaceutical applications. A method to access these derivatives efficiently was developed, focusing on the O-5 chemoselective transformation of unprotected 5-hydroxymethyl-2’-deoxyuridine (5hmdU). This process is vital for synthesizing various biologically relevant compounds, including natural hypermodified thymidines and analogs, useful building blocks for chemical ligation, and components for solid-phase oligonucleotide synthesis (Liu et al., 2022).

Biological Evaluation and Structural Study

  • Research on 5-hydroxymethylpyrimidines includes synthesizing different derivatives and analyzing their biological properties. These compounds have been evaluated for cytotoxicity against various cell lines, showing varying degrees of toxicity depending on their specific structures. Some derivatives exhibit moderate anticancer properties and antimicrobial activities, highlighting their potential as therapeutic agents (Stolarczyk et al., 2021).

Biochemical and Nucleic Acid Studies

  • 5-(Hydroxymethyl)pyrimidine is crucial in DNA studies. It has been identified as a novel pyrimidine base in bacteriophage nucleic acids, indicating its role in genetic materials. This discovery has implications for understanding DNA structure and function in various biological systems (Wyatt & Cohen, 1952).

Antiviral and Antimicrobial Activity

  • Some 5-hydroxymethylpyrimidine derivatives have been synthesized and evaluated for antiviral activity, demonstrating their potential in treating viral infections. These compounds have shown effectiveness against specific viruses, underscoring the importance of structural variations in determining their biological activities (Kumar et al., 2001).

Pharmaceutical Applications

  • In the pharmaceutical domain, 5-hydroxymethylpyrimidine compounds are being explored for their potential as active ingredients in drugs targeting various diseases. The structural variations of these compounds significantly influence their biological activity, including antioxidant, anticancer, antibacterial, and anti-inflammatory effects (Rani et al., 2012).

Safety And Hazards

5-(Hydroxymethyl)pyrimidine is classified as a flammable liquid and vapor . It can cause skin irritation and serious eye irritation, and may cause respiratory irritation or damage to organs through prolonged or repeated exposure . It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

Recent studies have provided new insights into the role of 5-(Hydroxymethyl)pyrimidine and its derivatives in biological processes . These findings suggest potential future directions for research, including further exploration of the compound’s role in gene regulation, neuron development, and tumorigenesis .

properties

IUPAC Name

pyrimidin-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c8-3-5-1-6-4-7-2-5/h1-2,4,8H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRDEZUMAVRTEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573017
Record name (Pyrimidin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Hydroxymethyl)pyrimidine

CAS RN

25193-95-7
Record name 5-Pyrimidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25193-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Pyrimidin-5-yl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Hydroxymethyl)pyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
316
Citations
O Monfret, D Liu, P Rollando… - European Journal of …, 2023 - Wiley Online Library
… Hence, several 5-hydroxymethylpyrimidine-based nucleobases are reported in different … have been developed to incorporate 5hydroxymethyl-pyrimidine derivatives in DNA by using …
A Chakrapani, V Vaňková Hausnerová… - Organic …, 2020 - ACS Publications
5-Hydroxymethylcytosine and uracil are epigenetic nucleobases, but their biological roles are still unclear. We present the synthesis of 2-nitrobenzyl photocaged 5-hydroxymethyl-2′-…
Number of citations: 7 pubs.acs.org
AH Alegria - Biochimica et Biophysica Acta (BBA)-Nucleic Acids and …, 1967 - Elsevier
The 5-hydroxymethyl derivatives of the 5′-mononucleotides corresponding to uracil and cytosine, both in the ribose and deoxyribose series, have been obtained by the direct coupling …
Number of citations: 49 www.sciencedirect.com
TLV Ulbricht - Progress in Nucleic Acid Research and Molecular …, 1965 - Elsevier
Publisher Summary This chapter discusses the 5-hydroxymethylpyrimidines and their derivatives. Several 5-hydroxymethylpyrimidines are of interest because of their biological activity. …
Number of citations: 11 www.sciencedirect.com
NE Britikova, KA Chkhikvadze… - Chemistry of Heterocyclic …, 1966 - Springer
The lactone of 2, 6-dichloro-5-(hydroxymethyl)pyrimidine-4-carboxylic acid is synthesized, and various 2-chloro-6-amino and 2, 6-diamino derivatives are prepared from it by …
Number of citations: 3 link.springer.com
TJ Schwan, H Tieckelmann, JF Holland… - Journal of Medicinal …, 1965 - ACS Publications
2, 4-Uimethyl-5-hydmxymethylpyrimidme has beenprepared from 2, 4-dimei hyl-5-carbet boxy pyrimidine and has been evaluated as an antitumor agent and as a pyridoxol antagonist. …
Number of citations: 6 pubs.acs.org
XW Tang, L Zhang, JX Zhao, Y Zhang… - Beijing da xue xue …, 2015 - europepmc.org
Objective To find the best synthesis method of 6-benzyl-1-[(benzyloxy) methyl]-3-hydroxy-5-(hydroxymethyl) pyrimidine-2, 4 (1H, 3H)-dione e for observing the change of its biological …
Number of citations: 5 europepmc.org
S Garg, N Shakya, NC Srivastav, B Agrawal… - Bioorganic & Medicinal …, 2016 - Elsevier
… Similar alkylation of 5-hydroxymethyl pyrimidine nucleosides (26–29) with propargyl bromide, however, did not give a C-5 alkylated product and afforded N-3 alkylated nucleosides (30–…
Number of citations: 8 www.sciencedirect.com
BS Rauckman, MY Tidwell, JV Johnson… - Journal of medicinal …, 1989 - ACS Publications
A series of 18 2, 4-diamino-5-[(l, 2, 3, 4-tetrahydro-6-quinolyl) methyl] pyrimidines has been prepared by the condensation of 2, 4-diamino-5-(hydroxymethyl) pyrimidine with 1, 2, 3, 4-…
Number of citations: 62 pubs.acs.org
K MURATA, J MORITA - The Journal of Vitaminology, 1956 - jstage.jst.go.jp
The mechanism of thiamine cleavage by thiaminase has been extensively studied by Fujita et al.(1, 2), Murata(3-5), Kramptitz et al.(6), and Yamasaki (7), since the discovery of …
Number of citations: 4 www.jstage.jst.go.jp

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